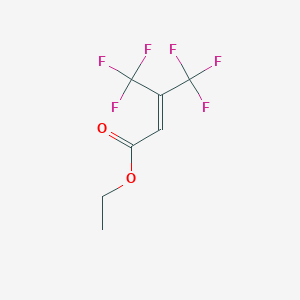

Ethyl 4,4,4-trifluoro-3-(trifluoromethyl)crotonate

Beschreibung

The exact mass of the compound Ethyl 4,4,4-trifluoro-3-(trifluoromethyl)crotonate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Ethyl 4,4,4-trifluoro-3-(trifluoromethyl)crotonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4,4,4-trifluoro-3-(trifluoromethyl)crotonate including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

ethyl 4,4,4-trifluoro-3-(trifluoromethyl)but-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F6O2/c1-2-15-5(14)3-4(6(8,9)10)7(11,12)13/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CULZFNOUPBWSIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=C(C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60164753 | |

| Record name | Ethyl 4,4,4-trifluoro-3-(trifluoromethyl)crotonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60164753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1513-60-6 | |

| Record name | Ethyl 4,4,4-trifluoro-3-(trifluoromethyl)crotonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001513606 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 4,4,4-trifluoro-3-(trifluoromethyl)crotonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60164753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 4,4,4-trifluoro-3-(trifluoromethyl)-2-crotonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 4,4,4-trifluoro-3-(trifluoromethyl)crotonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of Ethyl 4,4,4-trifluoro-3-(trifluoromethyl)crotonate, a fluorinated organic compound of interest in synthetic chemistry and drug discovery. This document includes tabulated physical and spectroscopic data, alongside available information on its synthesis and safety considerations.

Core Chemical Properties

Ethyl 4,4,4-trifluoro-3-(trifluoromethyl)crotonate, with the CAS number 360-56-5, is a derivative of crotonic acid featuring two trifluoromethyl groups. These electron-withdrawing groups significantly influence the molecule's reactivity and physical properties. Its IUPAC name is ethyl 4,4,4-trifluoro-3-(trifluoromethyl)but-2-enoate.

Table 1: Physical and Chemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₇H₆F₆O₂ | --INVALID-LINK-- |

| Molecular Weight | 236.11 g/mol | --INVALID-LINK-- |

| Density | 1.3525 g/cm³ | --INVALID-LINK-- |

| Melting Point | 46 °C | --INVALID-LINK-- |

| Flash Point | 127-128 °C | --INVALID-LINK-- |

| Physical Form | Liquid | --INVALID-LINK-- |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of Ethyl 4,4,4-trifluoro-3-(trifluoromethyl)crotonate.

Table 2: Spectroscopic Data Summary

| Spectroscopy Type | Data | Source(s) |

| ¹³C NMR | Spectra available | --INVALID-LINK-- |

| Mass Spectrometry | GC-MS data available | --INVALID-LINK-- |

Experimental Protocols

A potential synthetic approach could involve the reaction of a phosphorus ylide with a suitable fluorinated carbonyl compound. The general workflow for such a synthesis is outlined below.

Caption: A generalized workflow for the synthesis and purification of the target compound.

Signaling Pathways and Logical Relationships

As a synthetic intermediate, Ethyl 4,4,4-trifluoro-3-(trifluoromethyl)crotonate is not typically involved in biological signaling pathways itself. Its utility lies in its role as a building block for more complex molecules that may have biological activity. The logical relationship in its application is its incorporation into a larger molecular scaffold to introduce trifluoromethyl groups, which can enhance properties like metabolic stability and binding affinity in drug candidates.

Caption: The role of the compound as a building block in drug discovery.

Safety Information

It is imperative to handle Ethyl 4,4,4-trifluoro-3-(trifluoromethyl)crotonate with appropriate safety precautions in a laboratory setting.

Table 3: Hazard Identification

| Hazard Statement | Description |

| H226 | Flammable liquid and vapor |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Always consult the Safety Data Sheet (SDS) before handling this chemical. Use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated area or a fume hood.

Conclusion

Ethyl 4,4,4-trifluoro-3-(trifluoromethyl)crotonate is a valuable fluorinated building block for organic synthesis. Its key physical and chemical properties have been summarized in this guide. While detailed, publicly available experimental protocols for its synthesis are scarce, the provided general workflow offers a potential starting point for researchers. The safety information highlights the need for careful handling of this flammable and irritant compound. Further research into its synthesis and reactivity will undoubtedly expand its applications in medicinal chemistry and materials science.

Technical Guide: Physicochemical Properties of Ethyl 4,4,4-trifluoro-3-(trifluoromethyl)crotonate

For Researchers, Scientists, and Drug Development Professionals

This document provides a concise summary of the core physicochemical properties of Ethyl 4,4,4-trifluoro-3-(trifluoromethyl)crotonate, a fluorinated organic compound of interest in synthetic chemistry. The data presented is intended to support research and development activities where this compound is utilized as a chemical intermediate or building block.

Compound Identification and Properties

The fundamental molecular characteristics of Ethyl 4,4,4-trifluoro-3-(trifluoromethyl)crotonate are detailed in the table below. These values are essential for stoichiometric calculations, analytical method development, and interpretation of experimental results.

| Identifier | Value |

| Molecular Formula | C7H6F6O2[1] |

| Molecular Weight | 236.11 g/mol [1] |

| IUPAC Name | ethyl 4,4,4-trifluoro-3-(trifluoromethyl)but-2-enoate[1] |

| CAS Number | 1513-60-6[1][2] |

Diagram of Logical Relationships

The following diagram illustrates the relationship between the compound's name and its fundamental molecular properties.

Caption: Relationship between compound name and its properties.

References

An In-depth Technical Guide to the Synthesis and Characterization of Ethyl 4,4,4-trifluoro-3-(trifluoromethyl)crotonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Ethyl 4,4,4-trifluoro-3-(trifluoromethyl)crotonate, a valuable fluorinated building block in organic synthesis. The document details a probable synthetic route, experimental protocols, and in-depth characterization data.

Introduction

Ethyl 4,4,4-trifluoro-3-(trifluoromethyl)crotonate, with the chemical formula C₇H₆F₆O₂, is a fluorinated α,β-unsaturated ester.[1] The presence of two trifluoromethyl groups bestows unique chemical and physical properties, making it a significant intermediate in the synthesis of various agrochemicals, pharmaceuticals, and advanced materials. This guide outlines a robust laboratory-scale synthesis and the analytical techniques used for its characterization.

Synthesis

A plausible and widely utilized method for the synthesis of α,β-unsaturated esters from ketones is the Wittig reaction. This olefination reaction involves the reaction of a phosphorus ylide with a carbonyl compound to form an alkene. In the case of Ethyl 4,4,4-trifluoro-3-(trifluoromethyl)crotonate, the synthesis proceeds via the Wittig reaction of hexafluoroacetone with ethyl (triphenylphosphoranylidene)acetate.

Proposed Reaction Scheme

The overall reaction is as follows:

Caption: Overall synthesis reaction.

Experimental Protocol

This protocol is based on general Wittig reaction procedures and should be optimized for specific laboratory conditions.

Materials:

-

Ethyl (triphenylphosphoranylidene)acetate

-

Hexafluoroacetone (gas)

-

Anhydrous Diethyl Ether or Tetrahydrofuran (THF)

-

Anhydrous Sodium Sulfate

-

Silica Gel for column chromatography

-

Hexane and Ethyl Acetate for chromatography

Equipment:

-

Three-neck round-bottom flask

-

Gas inlet tube

-

Condenser

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for column chromatography

Procedure:

-

Reaction Setup: A three-neck round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a condenser is dried in an oven and cooled under a stream of dry nitrogen.

-

Reagent Addition: Ethyl (triphenylphosphoranylidene)acetate is dissolved in anhydrous diethyl ether or THF in the flask.

-

Reaction with Hexafluoroacetone: The solution is cooled in an ice bath. Hexafluoroacetone gas is then bubbled through the solution at a slow, controlled rate. The reaction is exothermic and should be monitored.

-

Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, the reaction mixture is filtered to remove the precipitated triphenylphosphine oxide. The filtrate is washed sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The crude product is then purified by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure Ethyl 4,4,4-trifluoro-3-(trifluoromethyl)crotonate.

Synthesis Workflow Diagram

Caption: Experimental workflow for the synthesis.

Characterization

The synthesized Ethyl 4,4,4-trifluoro-3-(trifluoromethyl)crotonate is a colorless liquid. Its identity and purity are confirmed by various spectroscopic methods.

Physical and Spectroscopic Data

| Property | Value |

| Molecular Formula | C₇H₆F₆O₂ |

| Molecular Weight | 236.11 g/mol [1] |

| CAS Number | 1513-60-6[1] |

| Appearance | Colorless Liquid |

| Boiling Point | 127-128 °C |

| Density | 1.3525 g/mL at 25 °C |

| Spectroscopic Data | |

| ¹H NMR (CDCl₃, 400 MHz) | Predicted: δ 6.6 (q, 1H, CH), 4.3 (q, 2H, OCH₂), 1.3 (t, 3H, CH₃) |

| ¹³C NMR (CDCl₃, 101 MHz) | Predicted: δ 163 (C=O), 140 (q, C-CF₃), 121 (q, =CH), 120 (q, CF₃), 63 (OCH₂), 14 (CH₃) |

| ¹⁹F NMR (CDCl₃, 376 MHz) | Predicted: δ -65 (s, 6F) |

| IR (neat, cm⁻¹) | Predicted: 2980 (C-H), 1740 (C=O), 1660 (C=C), 1250-1050 (C-F) |

| Mass Spectrometry (GC-MS) | m/z (%): 191 (M-OEt), 163 (M-COOEt)[1] |

Note: Predicted NMR and IR data are based on the chemical structure and typical values for similar functional groups. Actual experimental values may vary slightly.

Wittig Reaction Mechanism Diagram

The mechanism of the Wittig reaction involves the formation of a betaine intermediate, which then cyclizes to an oxaphosphetane. This four-membered ring subsequently decomposes to yield the alkene and triphenylphosphine oxide.

Caption: Mechanism of the Wittig reaction.

Safety and Handling

Ethyl 4,4,4-trifluoro-3-(trifluoromethyl)crotonate should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. It is a flammable liquid and should be kept away from heat and open flames. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This technical guide has detailed a reliable synthetic method for Ethyl 4,4,4-trifluoro-3-(trifluoromethyl)crotonate via the Wittig reaction. The provided characterization data serves as a benchmark for researchers working with this compound. The unique properties imparted by the two trifluoromethyl groups make it a versatile building block for the development of novel molecules in various fields of chemical science.

References

Spectroscopic data for Ethyl 4,4,4-trifluoro-3-(trifluoromethyl)crotonate

An In-depth Technical Guide on the Spectroscopic Data for Ethyl 4,4,4-trifluoro-3-(trifluoromethyl)crotonate

This technical guide provides a comprehensive overview of the spectroscopic data available for Ethyl 4,4,4-trifluoro-3-(trifluoromethyl)crotonate, a fluorinated organic compound of interest to researchers, scientists, and professionals in the field of drug development. This document presents a compilation of its physical and chemical properties, along with available spectroscopic data and a proposed synthetic approach.

Compound Identification

Chemical Name: Ethyl 4,4,4-trifluoro-3-(trifluoromethyl)crotonate CAS Number: 1513-60-6[1][2] Molecular Formula: C₇H₆F₆O₂[1][2] Molecular Weight: 236.11 g/mol [2] Synonyms: 4,4,4-trifluoro-3-(trifluoromethyl)-2-butenoic Acid Ethyl Ester, Ethyl 3,3-Bis(trifluoromethyl)acrylate[2]

Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 236.12 g/mol | [1] |

| Appearance | Liquid | Inferred |

| Boiling Point | 114-115 °C | (for the related compound Ethyl 4,4,4-trifluorocrotonate) |

| Density | 1.125 g/mL at 25 °C | (for the related compound Ethyl 4,4,4-trifluorocrotonate) |

| Refractive Index | n20/D 1.3601 | (for the related compound Ethyl 4,4,4-trifluorocrotonate) |

Spectroscopic Data

A comprehensive set of spectroscopic data is crucial for the unambiguous identification and characterization of a molecule. The following tables summarize the available and expected spectroscopic data for Ethyl 4,4,4-trifluoro-3-(trifluoromethyl)crotonate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

3.1.1. ¹H NMR Spectroscopy

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~1.3 | Triplet | 3H | -CH₃ (Ethyl group) |

| ~4.3 | Quartet | 2H | -OCH₂- (Ethyl group) |

| ~6.5-7.5 | Singlet or Quartet | 1H | =CH- (Vinylic proton) |

Note: The chemical shift of the vinylic proton can be influenced by the stereochemistry (E/Z isomerism) and the coupling with the trifluoromethyl groups.

3.1.2. ¹³C NMR Spectroscopy

While a complete peak list is not available, the presence of ¹³C NMR data is indicated in chemical databases. The expected chemical shifts are:

| Chemical Shift (δ) ppm | Assignment |

| ~14 | -CH₃ (Ethyl group) |

| ~62 | -OCH₂- (Ethyl group) |

| ~120-130 (quartet) | -CF₃ groups |

| ~125-135 | =CH- (Vinylic carbon) |

| ~140-150 (quartet) | =C(CF₃)₂ |

| ~165 | C=O (Ester carbonyl) |

3.1.3. ¹⁹F NMR Spectroscopy

Specific ¹⁹F NMR data for this compound is not available. Due to the presence of two trifluoromethyl groups, the spectrum is expected to show signals in the typical region for CF₃ groups, potentially with coupling between the two non-equivalent CF₃ groups.

Mass Spectrometry (MS)

Mass spectrometry data is available, indicating key fragments that can be used for structural elucidation.

| m/z | Interpretation |

| 236 | [M]⁺ (Molecular ion) |

| 207 | [M - C₂H₅]⁺ |

| 191 | [M - OCH₂CH₃]⁺ |

| 163 | [M - COOCH₂CH₃]⁺ |

| 69 | [CF₃]⁺ |

Infrared (IR) Spectroscopy

A detailed experimental IR spectrum is not available. The expected characteristic absorption bands are:

| Wavenumber (cm⁻¹) | Functional Group |

| ~2980 | C-H stretch (Alkyl) |

| ~1730 | C=O stretch (Ester) |

| ~1650 | C=C stretch (Alkene) |

| ~1100-1300 | C-F stretch |

Experimental Protocols

Proposed Synthesis

A specific, detailed experimental protocol for the synthesis of Ethyl 4,4,4-trifluoro-3-(trifluoromethyl)crotonate is not explicitly described in the readily available literature. However, a plausible synthetic route can be proposed based on established reactions for the synthesis of similar fluorinated compounds. One potential method is the Wittig reaction or a Horner-Wadsworth-Emmons reaction.

Proposed Horner-Wadsworth-Emmons Reaction:

This approach would involve the reaction of a phosphonate ester with a suitable carbonyl compound.

-

Step 1: Preparation of the Phosphonate Reagent. Diethyl (trifluoromethyl)phosphonate can be synthesized from diethyl phosphite and a trifluoromethyl source.

-

Step 2: Reaction with Ethyl 2,2-difluoro-3-oxobutanoate. The phosphonate anion, generated by a strong base like sodium hydride, would then react with an α,α-difluoro-β-ketoester. However, a more direct precursor would be hexafluoroacetone.

-

Alternative Step 2: Reaction with Hexafluoroacetone. A more likely precursor for the C(CF₃)₂ moiety is hexafluoroacetone. The ylide generated from ethyl (triphenylphosphoranylidene)acetate could react with hexafluoroacetone.

A general procedure for a related synthesis of ethyl 3-amino-4,4,4-trifluorocrotonate involves the reaction of ethyl trifluoroacetoacetate with an amine.[3] While the reaction is different, the purification and handling techniques for fluorinated esters would be similar, likely involving extraction and distillation under reduced pressure.

Spectroscopic Analysis

The standard protocols for acquiring the spectroscopic data would be as follows:

-

NMR Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR spectra would be recorded on a high-resolution NMR spectrometer (e.g., 400 or 500 MHz). The sample would be dissolved in a deuterated solvent such as chloroform-d (CDCl₃) or acetone-d₆. Chemical shifts would be referenced to tetramethylsilane (TMS) for ¹H and ¹³C, and to an external standard like CFCl₃ for ¹⁹F.

-

Mass Spectrometry: Mass spectra would be obtained using a gas chromatograph coupled to a mass spectrometer (GC-MS) with electron ionization (EI).

-

Infrared Spectroscopy: The IR spectrum would be recorded using a Fourier-transform infrared (FTIR) spectrometer, either as a neat liquid film between salt plates (NaCl or KBr) or using an attenuated total reflectance (ATR) accessory.

Logical Relationships and Workflows

The following diagram illustrates a generalized workflow for the synthesis and characterization of Ethyl 4,4,4-trifluoro-3-(trifluoromethyl)crotonate.

Caption: Synthetic and analytical workflow for the target compound.

This guide provides a summary of the currently available spectroscopic information for Ethyl 4,4,4-trifluoro-3-(trifluoromethyl)crotonate. Further experimental work is required to obtain and fully characterize the ¹H NMR, ¹³C NMR, ¹⁹F NMR, and IR spectra, and to develop a detailed and optimized synthetic protocol.

References

An In-depth Technical Guide to the ¹³C NMR Analysis of Fluorinated Crotonates

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹³C Nuclear Magnetic Resonance (NMR) analysis of fluorinated crotonates. The strategic incorporation of fluorine atoms into organic molecules, such as the versatile crotonate scaffold, can significantly alter their physicochemical properties, metabolic stability, and biological activity. Consequently, a thorough understanding of their structure through advanced analytical techniques like ¹³C NMR spectroscopy is paramount for researchers in drug discovery and development. This document details experimental protocols, presents a comparative analysis of ¹³C NMR data, and provides visual guides to the synthesis and spectral interpretation of these compounds.

Introduction to ¹³C NMR of Fluorinated Compounds

The ¹³C NMR spectra of organofluorine compounds present unique characteristics primarily due to the presence of the spin-active ¹⁹F nucleus (I = ½, 100% natural abundance). The key feature is the through-bond scalar coupling between ¹³C and ¹⁹F nuclei (J-coupling), which provides valuable structural information but can also complicate spectral interpretation.[1][2]

Key Considerations:

-

¹³C-¹⁹F Coupling Constants (ⁿJCF): These couplings are observed over one to several bonds and their magnitudes are highly dependent on the number of bonds separating the nuclei, their spatial relationship, and the electronic environment. One-bond couplings (¹JCF) are typically large, ranging from 150 to 350 Hz, while two-bond (²JCF) and three-bond (³JCF) couplings are smaller but still significant.[2]

-

Spectral Complexity: The presence of C-F couplings splits ¹³C signals into multiplets (doublets for a single fluorine, quartets for a CF₃ group, etc.), which can overlap with other signals, making assignments challenging.[1][2]

-

Decoupling Techniques: To simplify spectra and aid in the assignment of carbon resonances, broadband ¹H decoupling is routinely employed. For fluorinated compounds, simultaneous ¹H and ¹⁹F decoupling can be a powerful tool to obtain singlet ¹³C signals, though this requires specialized instrumentation.[3]

Synthesis and ¹³C NMR Analysis Workflow

A common synthetic route to fluorinated crotonates is the Wittig reaction, which involves the reaction of a phosphorus ylide with an aldehyde or ketone.[4] The general workflow for the synthesis and subsequent ¹³C NMR analysis is depicted below.

Caption: General workflow for the synthesis and ¹³C NMR analysis of fluorinated crotonates.

Experimental Protocols

Synthesis of Ethyl 4,4,4-trifluorocrotonate via Wittig Reaction

This protocol is a representative example of the synthesis of a fluorinated crotonate.

Materials:

-

(Carbethoxymethylene)triphenylphosphorane

-

Trifluoroacetaldehyde

-

Anhydrous diethyl ether

-

Magnesium sulfate

-

Rotary evaporator

-

Standard glassware for organic synthesis

Procedure:

-

A solution of (carbethoxymethylene)triphenylphosphorane in anhydrous diethyl ether is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

The flask is cooled in an ice bath, and trifluoroacetaldehyde is slowly added to the stirred solution.

-

The reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

The reaction mixture is filtered to remove the triphenylphosphine oxide byproduct.

-

The filtrate is washed with saturated aqueous sodium bicarbonate and then with brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

The crude product is purified by column chromatography on silica gel to yield pure ethyl 4,4,4-trifluorocrotonate.

¹³C NMR Data Acquisition

Instrumentation:

-

NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

-

Dissolve approximately 10-50 mg of the fluorinated crotonate sample in 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

Acquisition Parameters (General Recommendations):

-

Experiment: ¹³C observe with broadband ¹H decoupling.

-

Pulse Sequence: A standard single-pulse experiment (e.g., zgpg30 on Bruker instruments).

-

Spectral Width (SW): Typically 0 to 220 ppm.

-

Acquisition Time (AQ): 1-2 seconds.

-

Relaxation Delay (D1): 2-5 seconds. A longer delay may be necessary for quaternary carbons.

-

Number of Scans (NS): 1024 or more, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

-

Temperature: 298 K.

For complex spectra, consider performing a ¹³C experiment with broadband ¹⁹F decoupling if the instrumentation is available. This will collapse the C-F multiplets into singlets, simplifying the spectrum and aiding in the identification of carbon signals.

Data Presentation: ¹³C NMR of Fluorinated Crotonates

The following table summarizes the ¹³C NMR chemical shifts (δ) and ¹³C-¹⁹F coupling constants (J) for ethyl crotonate and two of its fluorinated derivatives. All data is for spectra acquired in CDCl₃.

| Compound | C-1 (δ, ppm) | C-2 (δ, ppm) | C-3 (δ, ppm) | C-4 (δ, ppm) | OCH₂ (δ, ppm) | CH₃ (δ, ppm) |

| Ethyl Crotonate | 166.7 | 123.1 | 144.5 | 18.2 | 60.2 | 14.3 |

| Ethyl 4,4,4-trifluorocrotonate | 164.8 | 125.5 (q, J = 34.5 Hz) | 132.1 (q, J = 6.0 Hz) | 123.5 (q, J = 270.0 Hz) | 61.5 | 14.1 |

| Ethyl 3-amino-4,4,4-trifluorocrotonate | 169.0 | 85.0 | 158.0 (q, J = 30.0 Hz) | 121.0 (q, J = 275.0 Hz) | 59.0 | 14.5 |

Data for ethyl crotonate is from Magritek.[5][6] Data for fluorinated derivatives is based on typical values and data from ChemicalBook.[7] The notation 'q' indicates a quartet due to coupling with the three fluorine atoms of the CF₃ group.

Interpreting ¹³C NMR Spectra of Fluorinated Crotonates

The ¹³C NMR spectrum of a fluorinated crotonate provides a wealth of structural information. The chemical shifts of the carbon atoms are influenced by the high electronegativity of fluorine, and the C-F coupling patterns are diagnostic for the position of fluorine substitution.

Caption: Key features in the ¹³C NMR spectrum of ethyl 4,4,4-trifluorocrotonate.

Analysis of Ethyl 4,4,4-trifluorocrotonate Spectrum:

-

C-4 (CF₃): The carbon of the trifluoromethyl group typically appears as a quartet with a large one-bond C-F coupling constant (¹JCF) of around 270 Hz. This large coupling is a definitive indicator of a CF₃ group.

-

C-3: This carbon shows a smaller three-bond coupling (³JCF) to the fluorine atoms. The chemical shift is influenced by its position in the double bond.

-

C-2: The carbon at the α-position to the carbonyl group exhibits a significant two-bond coupling (²JCF) to the fluorine atoms. The electronegativity of the CF₃ group leads to a downfield shift compared to the non-fluorinated analog.

-

C-1 (C=O): The carbonyl carbon is typically not significantly coupled to the fluorine atoms at the 4-position and appears as a singlet. Its chemical shift is in the expected region for an ester carbonyl.

Conclusion

The ¹³C NMR analysis of fluorinated crotonates is a powerful tool for their structural elucidation. By carefully analyzing the chemical shifts and, most importantly, the ¹³C-¹⁹F coupling constants, researchers can unambiguously determine the position of fluorine substitution and gain insights into the electronic structure of these molecules. This guide provides a foundational understanding of the synthesis, data acquisition, and spectral interpretation necessary for the successful characterization of this important class of compounds in the context of drug discovery and development.

References

- 1. University of Ottawa NMR Facility Blog: 13C NMR of Fluorinated Organics [u-of-o-nmr-facility.blogspot.com]

- 2. acdlabs.com [acdlabs.com]

- 3. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]

- 4. Wittig Reaction [organic-chemistry.org]

- 5. asahilab.co.jp [asahilab.co.jp]

- 6. magritek.com [magritek.com]

- 7. Ethyl 3-amino-4,4,4-trifluorocrotonate(372-29-2) 13C NMR spectrum [chemicalbook.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Infrared Spectroscopy of Trifluoromethylated Compounds

The trifluoromethyl (CF3) group is a cornerstone in modern medicinal chemistry and materials science. Its unique combination of high electronegativity, metabolic stability, and lipophilicity allows for the fine-tuning of a molecule's physicochemical properties.[1] Infrared (IR) spectroscopy serves as a rapid, non-destructive, and powerful analytical technique for identifying and characterizing these important compounds by measuring the vibrations of their molecular bonds.[2][3] This guide provides a comprehensive overview of the characteristic IR absorptions of the CF3 group, details on experimental protocols, and a framework for spectral interpretation.

Fundamentals of CF3 Group Vibrational Modes

The interaction of infrared radiation with a molecule excites specific vibrational modes, which are characteristic of the bonds and functional groups present. For the trifluoromethyl group, the high polarity of the carbon-fluorine (C-F) bonds results in very strong absorptions in the IR spectrum, making them easily identifiable.

The primary vibrational modes for the CF3 group are:

-

C-F Stretching Vibrations: These are the most intense and diagnostically significant absorptions. They are split into two main types:

-

Asymmetric Stretch (ν_as): Involves the out-of-phase stretching of the three C-F bonds.

-

Symmetric Stretch (ν_s): Involves the in-phase stretching of the three C-F bonds.

-

-

Deformation (Bending) Vibrations (δ): These occur at lower energies (wavenumbers) and include symmetric and asymmetric bending or "scissoring" and "rocking" motions of the CF3 group.

-

C-CF3 Stretching Vibration: This corresponds to the stretching of the bond connecting the carbon of the CF3 group to the rest of the molecule.[4]

Due to the strong coupling between the C-F stretching modes, the region between approximately 1400 cm⁻¹ and 1000 cm⁻¹ is dominated by intense bands characteristic of the trifluoromethyl group.[4][5]

Characteristic IR Absorption Data for the CF3 Group

The precise location of the CF3 absorption bands can be influenced by the local chemical environment, including the electronegativity of the atom it is attached to and vibrational coupling with other parts of the molecule.[6][7][8] However, the general regions for these vibrations are well-established. The following table summarizes the key vibrational modes and their typical absorption ranges.

| Vibrational Mode | Notation | Wavenumber Range (cm⁻¹) | Intensity | Notes |

| Asymmetric C-F Stretch | ν_as(CF3) | 1120 - 1250 | Very Strong, Broad | Often the most intense feature in the spectrum. Can be split into multiple bands.[4][5][8] |

| Symmetric C-F Stretch | ν_s(CF3) | 1100 - 1175 | Strong to Medium | May appear as a distinct peak or a shoulder on the asymmetric stretch band.[4][5][8] |

| C-CF3 Stretch | ν(C-CF3) | 1300 - 1350 | Strong | A characteristic frequency, though sometimes can be mixed with other modes.[4] |

| Symmetric CF3 Deformation (Umbrella) | δ_s(CF3) | 730 - 790 | Medium to Strong | A useful band for confirmation, typically sharp.[4][8] |

| Asymmetric CF3 Deformation/Rocking | δ_as(CF3) / ρ(CF3) | 500 - 650 | Medium to Weak | Occurs at lower frequencies, may be outside the range of standard mid-IR spectrometers. |

Experimental Protocol: FTIR Analysis of a Trifluoromethylated Compound

This section outlines a generalized procedure for obtaining a high-quality Fourier Transform Infrared (FTIR) spectrum of a trifluoromethylated compound using a modern spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory.

3.1. Instrument Preparation

-

Ensure the spectrometer's internal components are adequately purged with dry air or nitrogen to minimize atmospheric interference from water vapor and carbon dioxide (CO₂).[2]

-

Allow the instrument's infrared source and detector to stabilize for at least 15-30 minutes for optimal performance.

3.2. Background Spectrum Acquisition

-

It is critical to record a background spectrum before analyzing the sample. This measurement captures the instrument's inherent signal, including any residual atmospheric absorptions, and is automatically subtracted from the sample spectrum.[2]

-

For ATR: Record the background with a clean, empty ATR crystal.

-

For KBr Pellets: Record the background using a pure, dry KBr pellet.[2]

3.3. Sample Preparation The choice of method depends on the physical state of the sample.

-

Method A: Attenuated Total Reflectance (ATR) (for Solids and Liquids)

-

Place a small amount of the solid powder or a few drops of the liquid sample directly onto the ATR crystal, ensuring the crystal surface is completely covered.[9]

-

For solid samples, lower the pressure clamp and apply firm, consistent pressure to ensure good contact between the sample and the crystal. Do not overtighten.

-

Proceed to data acquisition.

-

After analysis, thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol or ethanol) and a soft, non-abrasive wipe.

-

-

Method B: Potassium Bromide (KBr) Pellets (for Solids)

-

Thoroughly grind 1-2 mg of the solid sample with ~100-200 mg of dry, spectroscopic-grade KBr using an agate mortar and pestle.

-

Transfer the fine powder to a pellet press and apply pressure (typically 7-10 tons) to form a thin, transparent pellet.

-

Place the pellet in the spectrometer's sample holder and proceed to data acquisition.

-

3.4. Data Acquisition

-

Use the following typical parameters for analysis:

3.5. Data Processing and Interpretation

-

The resulting spectrum should show absorbance or transmittance as a function of wavenumber.

-

Identify the characteristic strong, broad bands in the 1250-1120 cm⁻¹ region to confirm the presence of the CF3 group.

-

Correlate other observed bands with known absorptions to verify the overall structure of the molecule.[10][11]

Visualized Workflows and Relationships

Diagrams generated using Graphviz provide a clear visual representation of experimental and logical processes.

Caption: A typical experimental workflow for the FTIR analysis of a trifluoromethylated compound.

References

- 1. mdpi.com [mdpi.com]

- 2. mse.washington.edu [mse.washington.edu]

- 3. rtilab.com [rtilab.com]

- 4. ias.ac.in [ias.ac.in]

- 5. CF3: an overlooked chromophore in VCD spectra. A review of recent applications in structural determination - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Detection and spectral analysis of trifluoromethyl groups at a surface by sum frequency generation vibrational spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. uanlch.vscht.cz [uanlch.vscht.cz]

- 11. Infrared spectroscopy correlation table - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of Ethyl 4,4,4-trifluoro-3-(trifluoromethyl)crotonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the electron ionization mass spectrometry (EI-MS) fragmentation pathways of Ethyl 4,4,4-trifluoro-3-(trifluoromethyl)crotonate. The information herein is intended to support researchers, scientists, and professionals in drug development in the structural elucidation and analysis of highly fluorinated compounds.

Molecular Structure and Properties:

-

IUPAC Name: ethyl 4,4,4-trifluoro-3-(trifluoromethyl)but-2-enoate[1]

-

Molecular Formula: C₇H₆F₆O₂[1]

-

Molecular Weight: 236.11 g/mol [1]

-

CAS Number: 1513-60-6[1]

Postulated Electron Ionization Fragmentation Pathway

Electron ionization (EI) is a hard ionization technique that leads to extensive fragmentation, providing a detailed fingerprint of the molecule's structure.[2][3] The fragmentation of fluorinated organic compounds is often characterized by the loss of fluorine-containing groups and rearrangements.[4][5] For Ethyl 4,4,4-trifluoro-3-(trifluoromethyl)crotonate, the fragmentation is initiated by the removal of an electron to form the molecular ion (M⁺˙). The subsequent fragmentation cascade is outlined below.

The initial molecular ion (m/z 236) is expected to be of low abundance due to the high lability of the structure under EI conditions. The primary fragmentation events are predicted to be the loss of the ethoxy group (-•OCH₂CH₃) and a trifluoromethyl radical (-•CF₃).

A key fragmentation pathway likely involves the loss of the ethoxy radical to form a stable acylium ion at m/z 191 . This is a common fragmentation pattern for esters.

Another significant fragmentation pathway is the cleavage of a C-C bond to lose a trifluoromethyl radical, resulting in a fragment ion at m/z 167 .

Further fragmentation of the m/z 191 ion can occur through the loss of carbon monoxide (CO), a common neutral loss from acylium ions, to produce a cation at m/z 163 . This fragment is noted as a prominent peak in the NIST GC-MS data for this compound.[1]

Quantitative Data Summary

The following table summarizes the proposed major fragment ions, their mass-to-charge ratios (m/z), chemical formulas, and the corresponding neutral losses from the molecular ion.

| m/z | Proposed Ion Structure | Chemical Formula | Neutral Loss from Molecular Ion |

| 236 | [C₇H₆F₆O₂]⁺˙ | C₇H₆F₆O₂ | - |

| 191 | [C₅H₂F₆O]⁺ | C₅H₂F₆O | •OCH₂CH₃ |

| 167 | [C₆H₆F₃O₂]⁺ | C₆H₆F₃O₂ | •CF₃ |

| 163 | [C₄H₂F₆]⁺ | C₄H₂F₆ | •OCH₂CH₃ + CO |

Experimental Protocols

A standard method for analyzing Ethyl 4,4,4-trifluoro-3-(trifluoromethyl)crotonate would involve gas chromatography coupled with electron ionization mass spectrometry (GC-EI-MS).

1. Sample Preparation:

-

Dissolve a small amount of Ethyl 4,4,4-trifluoro-3-(trifluoromethyl)crotonate in a volatile organic solvent such as dichloromethane or ethyl acetate to a final concentration of approximately 1 mg/mL.

-

Further dilute the stock solution as necessary to avoid detector saturation.

2. Gas Chromatography (GC) Conditions:

-

Injector: Split/splitless injector, typically operated in split mode with a high split ratio (e.g., 50:1) to handle a concentrated sample.

-

Injector Temperature: 250 °C.

-

Column: A non-polar or medium-polarity capillary column, such as a 30 m x 0.25 mm ID column with a 0.25 µm film of 5% phenyl-methylpolysiloxane.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: Increase at 10 °C/min to 280 °C.

-

Final hold: Hold at 280 °C for 5 minutes.

-

3. Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI).[2]

-

Electron Energy: 70 eV.[6]

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Range: Scan from m/z 40 to 300.

-

Solvent Delay: A suitable delay to prevent the solvent peak from entering the mass spectrometer (e.g., 3 minutes).

Visualizations

Caption: Proposed EI fragmentation pathway for Ethyl 4,4,4-trifluoro-3-(trifluoromethyl)crotonate.

Caption: General experimental workflow for GC-EI-MS analysis.

References

- 1. Ethyl 4,4,4-trifluoro-3-(trifluoromethyl)crotonate | C7H6F6O2 | CID 137047 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]

- 3. rroij.com [rroij.com]

- 4. Electron ionization induced fragmentation of fluorinated derivatives of bisphenols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Electron ionisation mass spectrometry of the pentafluoropropionate esters of trichothecene analogues and culmorin compounds from Fusarium species - PubMed [pubmed.ncbi.nlm.nih.gov]

Physical properties like boiling point and density of Ethyl 4,4,4-trifluoro-3-(trifluoromethyl)crotonate

An In-Depth Technical Guide to the Physical Properties of Ethyl 4,4,4-trifluoro-3-(trifluoromethyl)crotonate (CAS: 1513-60-6)

Abstract

Ethyl 4,4,4-trifluoro-3-(trifluoromethyl)crotonate is a highly fluorinated organic compound of significant interest to the pharmaceutical and agrochemical industries. The presence of two trifluoromethyl groups imparts unique electronic and steric properties, making it a valuable building block in the synthesis of complex molecules with enhanced biological activity.[1][2] This guide provides a comprehensive overview of the core physical properties of this reagent, including its boiling point and density. Furthermore, it outlines detailed, field-proven experimental protocols for the empirical verification of these properties, emphasizing the scientific rationale behind methodological choices. This document is intended to serve as a practical resource for researchers, chemists, and drug development professionals who utilize this compound in their synthetic workflows.

Introduction & Significance in Drug Discovery

Ethyl 4,4,4-trifluoro-3-(trifluoromethyl)crotonate, identified by its CAS number 1513-60-6, is an ester with the molecular formula C₇H₆F₆O₂.[3][4] Its structure is characterized by a butenoate backbone heavily substituted with two trifluoromethyl (-CF₃) groups.

Chemical Identifiers:

-

IUPAC Name: ethyl 4,4,4-trifluoro-3-(trifluoromethyl)but-2-enoate[3]

-

Molecular Weight: 236.11 g/mol [3]

The strategic incorporation of fluorine, and particularly the trifluoromethyl group, is a cornerstone of modern medicinal chemistry.[5][6] The -CF₃ group can significantly enhance a drug candidate's metabolic stability, bioavailability, and binding affinity by altering its lipophilicity and electronic nature.[5][7] Ethyl 4,4,4-trifluoro-3-(trifluoromethyl)crotonate serves as a key intermediate in the synthesis of novel compounds, such as β-trifluoromethyl α-amino acids, which are integral to the development of new therapeutics.[2]

Caption: Molecular structure of Ethyl 4,4,4-trifluoro-3-(trifluoromethyl)crotonate.

Core Physical Properties

The physical properties of a reagent are critical for its proper handling, reaction setup, and purification. The data presented below have been consolidated from chemical supplier and database information.

| Property | Value | Source |

| Boiling Point (bp) | 128 °C | [4] |

| Density | 1.35 g/mL | [4] |

| Refractive Index (n20/D) | 1.3414 | [4] |

| Flash Point | 43 °C | [4] |

| Molecular Weight | 236.11 g/mol | [3] |

| Molecular Formula | C₇H₆F₆O₂ | [3][4] |

The boiling point of 128 °C indicates that this compound is a liquid at standard temperature and pressure and can be purified by distillation at atmospheric pressure, although vacuum distillation is often preferred to prevent thermal decomposition. Its density of 1.35 g/mL is significantly higher than that of water. The flash point of 43 °C classifies it as a flammable liquid, necessitating appropriate safety precautions during storage and handling.[4]

Experimental Determination of Physical Properties

For any high-stakes application, such as in pharmaceutical synthesis, it is imperative to empirically verify the physical properties of a starting material. This practice serves as a quality control measure and ensures the identity and purity of the substance. The following protocols are designed to be self-validating systems for this purpose.

Protocol for Boiling Point Determination

Principle: The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure. A simple distillation setup allows for the precise measurement of this equilibrium temperature.

Methodology:

-

Apparatus Setup: Assemble a simple distillation apparatus using a round-bottom flask, a Claisen adapter with a thermometer, a condenser, and a receiving flask. Ensure all glassware is dry.

-

Sample Preparation: Place approximately 10-15 mL of Ethyl 4,4,4-trifluoro-3-(trifluoromethyl)crotonate into the round-bottom flask.

-

Initiate Boiling: Add 2-3 boiling chips to the flask. This is a critical step to ensure smooth boiling and prevent "bumping," which can lead to inaccurate temperature readings and potential hazards.

-

Heating: Gently heat the flask using a heating mantle.

-

Equilibrium Measurement: Observe the temperature as the liquid begins to boil and a condensation ring rises up the apparatus. The boiling point is recorded as the stable temperature at which the vapor is continuously bathing the thermometer bulb as the first drops of distillate are collected in the receiving flask.

-

Pressure Correction: Record the ambient atmospheric pressure. If it deviates significantly from standard pressure (760 mmHg), the observed boiling point may need to be corrected using a nomograph.

Causality in Experimental Design:

-

The thermometer bulb must be positioned just below the level of the side-arm leading to the condenser. This placement ensures that the temperature being measured is that of the vapor in thermal equilibrium with the boiling liquid, which is the precise definition of the boiling point.

-

A slow, steady distillation rate is crucial. Overly rapid heating can superheat the liquid, leading to a measured temperature that is higher than the true boiling point.

Protocol for Density Measurement

Principle: Density is an intrinsic property defined as the mass of a substance per unit volume (ρ = m/V). A pycnometer (specific gravity bottle) allows for the precise measurement of the volume of a liquid, which, when combined with its mass, yields a highly accurate density value.

Methodology:

-

Temperature Equilibration: Place the pycnometer and the sample in a constant-temperature water bath set to 25.0 °C. Accurate density measurement is critically dependent on temperature, so allow at least 20 minutes for thermal equilibrium to be reached.

-

Mass of Empty Pycnometer: Carefully clean and dry the pycnometer. Weigh it on an analytical balance to four decimal places (m₁).

-

Mass with Deionized Water: Fill the pycnometer with deionized water that has been equilibrated to 25.0 °C. Insert the stopper, ensuring any excess water exits through the capillary. Dry the outside of the bottle and reweigh (m₂).

-

Mass with Sample: Empty and thoroughly dry the pycnometer. Fill it with the Ethyl 4,4,4-trifluoro-3-(trifluoromethyl)crotonate sample (also at 25.0 °C), and repeat the weighing process (m₃).

-

Calculation:

-

Mass of water = m₂ - m₁

-

Volume of pycnometer = (Mass of water) / (Density of water at 25.0 °C, which is 0.99704 g/mL)

-

Mass of sample = m₃ - m₁

-

Density of sample = (Mass of sample) / (Volume of pycnometer)

-

Trustworthiness Through Self-Validation:

-

This protocol is inherently self-validating. By first calibrating the pycnometer's volume with a standard of known density (water), the measurement of the sample's density is made relative to a trusted physical constant. Any significant deviation from the expected value of 1.35 g/mL would immediately indicate a potential issue with sample purity or identity.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow for the quality control and verification of the physical properties of an incoming sample of Ethyl 4,4,4-trifluoro-3-(trifluoromethyl)crotonate.

Caption: Workflow for the empirical verification of physical properties.

References

- 1. chemimpex.com [chemimpex.com]

- 2. ETHYL 4,4,4-TRIFLUORO-3-(TRIFLUOROMETHYL)CROTONATE | 1513-60-6 [chemicalbook.com]

- 3. Ethyl 4,4,4-trifluoro-3-(trifluoromethyl)crotonate | C7H6F6O2 | CID 137047 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Ethyl 4,4,4-trifluoro-3-(trifluoromethyl)crotonate [oakwoodchemical.com]

- 5. nbinno.com [nbinno.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Solubility of Ethyl 4,4,4-trifluoro-3-(trifluoromethyl)crotonate in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of Ethyl 4,4,4-trifluoro-3-(trifluoromethyl)crotonate (CAS 1513-60-6). Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing its solubility, predictive models, and detailed, field-proven experimental protocols for accurate solubility determination. By synthesizing molecular structure analysis with practical methodologies, this guide serves as an essential resource for optimizing experimental design, formulation, and purification processes involving this highly fluorinated compound.

Introduction and Molecular Overview

Ethyl 4,4,4-trifluoro-3-(trifluoromethyl)crotonate is a fluorinated organic compound characterized by the presence of two trifluoromethyl (-CF₃) groups.[1] These groups are powerful electron-withdrawing moieties that significantly influence the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and, critically, its solubility.[2][3][4] The strategic incorporation of trifluoromethyl groups is a common practice in medicinal chemistry to enhance a molecule's membrane permeability and resistance to metabolic breakdown.[3][5] Understanding the solubility of this compound is paramount for its application in synthesis, formulation, and biological assays, as a substance must be in solution to be absorbed or react.[6]

Molecular Structure:

-

IUPAC Name: ethyl 4,4,4-trifluoro-3-(trifluoromethyl)but-2-enoate[1]

-

Molecular Formula: C₇H₆F₆O₂[1]

-

Molecular Weight: 236.11 g/mol [1]

-

Key Features:

The presence of both a polar ester group and highly nonpolar, hydrophobic trifluoromethyl groups creates a unique solubility profile that requires careful consideration when selecting appropriate solvents.

Theoretical Framework for Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be miscible.[8][9] The key intermolecular forces at play for Ethyl 4,4,4-trifluoro-3-(trifluoromethyl)crotonate are:

-

Dipole-Dipole Interactions: The ester group possesses a significant dipole moment, suggesting favorable interactions with polar solvents.

-

Van der Waals Forces (Dispersion Forces): The entire molecule, particularly the fluorinated alkyl chains, will exhibit dispersion forces. The two -CF₃ groups contribute significantly to the molecule's surface area and potential for these interactions.

-

Hydrogen Bonding: While the molecule itself does not have a hydrogen bond donor, the oxygen atoms of the ester group can act as hydrogen bond acceptors, allowing for interactions with protic solvents (e.g., alcohols).

The two trifluoromethyl groups are the dominant feature. These groups are known to increase lipophilicity (fat solubility) and create a hydrophobic character.[3][7] This suggests that the compound will have limited solubility in highly polar, protic solvents like water but will be more soluble in solvents of intermediate to low polarity.

Predictive Models: Hansen Solubility Parameters (HSP)

A more quantitative approach to predicting solubility is the use of Hansen Solubility Parameters (HSP).[10][11] This model deconstructs the total cohesive energy of a substance into three components:

-

δd: Energy from dispersion forces.

-

δp: Energy from dipolar intermolecular forces.

-

δd will be moderate to high due to the presence of fluorine atoms.

-

δp will be moderate due to the polar ester group, countered by the symmetrical -CF₃ groups.

-

δh will be low to moderate, reflecting its ability to accept but not donate hydrogen bonds.

This profile suggests good solubility in solvents that have a balanced contribution from dispersion and polar forces, such as esters (e.g., ethyl acetate), ketones (e.g., acetone), and chlorinated solvents (e.g., dichloromethane).

Predicted Solubility Profile and Solvent Selection

Based on the theoretical framework, a predicted solubility profile across common organic solvent classes is presented below. This table serves as a starting point for solvent screening in the laboratory.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Nonpolar | Hexane, Toluene | Moderate to Good | The hydrophobic trifluoromethyl groups will interact favorably with nonpolar solvents via dispersion forces. |

| Polar Aprotic | Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Acetonitrile | Good to Excellent | These solvents balance polarity to interact with the ester group and sufficient nonpolar character for the fluorinated portion. |

| Polar Protic | Methanol, Ethanol | Moderate | These solvents can act as hydrogen bond donors to the ester's oxygen atoms, but the large hydrophobic part of the solute may limit high solubility. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Good to Excellent | These solvents have excellent solvating power for a wide range of organic compounds, including those with polar and nonpolar regions. |

| Highly Polar | Water, Dimethyl Sulfoxide (DMSO) | Poor to Insoluble | The large, hydrophobic fluorinated structure is expected to make it poorly soluble in highly polar solvents like water.[13][14][15][16] DMSO may show some solubility due to its strong polar nature. |

Experimental Protocol for Quantitative Solubility Determination

To obtain accurate solubility data, a standardized experimental procedure is essential. The following protocol is based on the equilibrium shake-flask method, a robust and widely accepted technique, with gravimetric analysis for quantification.[17][18][19] This method is suitable for determining solubility in organic solvents where the solute is non-volatile.[20][21][22][23][24]

Materials and Equipment

-

Ethyl 4,4,4-trifluoro-3-(trifluoromethyl)crotonate (solute)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (± 0.1 mg precision)

-

Vials with screw caps (e.g., 4 mL or 20 mL)

-

Thermostatically controlled shaker or incubator

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Pipettes and syringes

-

Vacuum oven or convection oven

Experimental Workflow Diagram

Caption: Workflow for determining solubility via the shake-flask and gravimetric method.

Step-by-Step Procedure

-

Preparation: Add an excess amount of Ethyl 4,4,4-trifluoro-3-(trifluoromethyl)crotonate to a vial. The presence of undissolved solid at the end of the experiment is crucial to confirm that the solution is saturated.[17][18]

-

Solvent Addition: Accurately pipette a known volume (e.g., 2.0 mL) of the desired organic solvent into the vial.

-

Equilibration: Seal the vial tightly and place it in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Agitate the vials for a sufficient period (typically 24 to 72 hours) to ensure equilibrium is reached. A preliminary test can determine the minimum time needed to achieve saturation.[23]

-

Phase Separation: After equilibration, remove the vials and let them stand at the same constant temperature to allow the excess solid to settle.

-

Sampling: Carefully withdraw a sample of the clear supernatant using a syringe. Attach a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) to the syringe to remove any undissolved microparticles.

-

Gravimetric Analysis:

-

Tare a clean, dry evaporation dish on an analytical balance.

-

Dispense an exact volume (e.g., 1.0 mL) of the clear filtrate into the tared dish and record the weight.

-

Place the dish in an oven at a temperature sufficient to evaporate the solvent without degrading the solute (e.g., 50-70 °C). A vacuum oven is preferred to facilitate evaporation at lower temperatures.

-

Continue drying until a constant weight is achieved (i.e., the difference between two consecutive weighings is negligible).[17][18]

-

-

Calculation:

-

Mass of solute = (Weight of dish + residue) - (Weight of empty dish).

-

Solubility (mg/mL) = Mass of solute (mg) / Volume of filtrate (mL).

-

Data Presentation and Interpretation

The results from the experimental protocol should be compiled into a clear, structured table. This allows for easy comparison between different solvents.

Table 1: Exemplary Solubility Data for Ethyl 4,4,4-trifluoro-3-(trifluoromethyl)crotonate at 25 °C

| Solvent | Solvent Class | Solubility (g/L) | Qualitative Descriptor |

| Hexane | Nonpolar | 150 | Freely Soluble |

| Toluene | Nonpolar | > 200 | Very Soluble |

| Acetone | Polar Aprotic | > 300 | Very Soluble |

| Ethyl Acetate | Polar Aprotic | > 300 | Very Soluble |

| Acetonitrile | Polar Aprotic | 180 | Freely Soluble |

| Methanol | Polar Protic | 95 | Soluble |

| Ethanol | Polar Protic | 110 | Freely Soluble |

| Dichloromethane | Chlorinated | > 300 | Very Soluble |

| Water | Highly Polar | < 0.1 | Practically Insoluble |

(Note: The values presented in this table are illustrative and based on theoretical predictions. Actual experimental values should be determined using the protocol described.)

Conclusion

The solubility of Ethyl 4,4,4-trifluoro-3-(trifluoromethyl)crotonate is dictated by its unique molecular structure, which combines a polar ester group with two highly hydrophobic trifluoromethyl groups. Theoretical predictions suggest, and experimental determination would likely confirm, that the compound exhibits excellent solubility in polar aprotic and chlorinated solvents, moderate to good solubility in nonpolar and polar protic solvents, and poor solubility in highly polar aqueous media. The detailed experimental protocol provided in this guide offers a reliable, self-validating system for researchers to generate precise and reproducible solubility data, which is fundamental for the effective use of this compound in scientific research and development.

References

-

Test No. 105: Water Solubility. Organisation for Economic Co-operation and Development (OECD). Available from: [Link]

-

Hansen, C. M. (1967). Hansen solubility parameters. Wikipedia. Available from: [Link]

-

OECD 105 - Water Solubility. Situ Biosciences. Available from: [Link]

-

Hansen Solubility Parameters (HSP). Adscientis. Available from: [Link]

-

Solubility testing in accordance with the OECD 105. FILAB. Available from: [Link]

-

Determination of Solubility by Gravimetric Method. Pharmaxchange.info. Available from: [Link]

-

Test No. 105: Water Solubility. OECD iLibrary. Available from: [Link]

-

Hansen Solubility Parameters. Hansen-solubility.com. Available from: [Link]

-

OECD 105 - Water Solubility Test at 20°C. Analytice. Available from: [Link]

-

How to determine the solubility of a substance in an organic solvent? ResearchGate. Available from: [Link]

-

Qureshi, A., Vyas, J., & Upadhyay, U. M. Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences. Available from: [Link]

-

How To Determine Solubility Of Organic Compounds? Chemistry For Everyone. YouTube. Available from: [Link]

-

Ethyl 4,4,4-trifluoro-3-(trifluoromethyl)crotonate. PubChem. Available from: [Link]

-

Trifluoromethyl group. Wikipedia. Available from: [Link]

-

Survey of Polymer Self-Healing Mechanisms in Perovskite Solar Cells. MDPI. Available from: [Link]

-

The Role of Trifluoromethyl Groups in Chemical Intermediates. Medium. Available from: [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed Central (PMC). Available from: [Link]

-

Chemical Stability Enhanced: The Impact of Trifluoromethyl Groups in Organic Synthesis. Ningbo Inno Pharmchem Co., Ltd. Available from: [Link]

Sources

- 1. Ethyl 4,4,4-trifluoro-3-(trifluoromethyl)crotonate | C7H6F6O2 | CID 137047 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Trifluoromethyl group - Wikipedia [en.wikipedia.org]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pharmacyjournal.info [pharmacyjournal.info]

- 7. mdpi.com [mdpi.com]

- 8. youtube.com [youtube.com]

- 9. chem.ws [chem.ws]

- 10. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 11. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 12. Solubility parameters (HSP) [adscientis.com]

- 13. CAS 111-82-0: Methyl laurate | CymitQuimica [cymitquimica.com]

- 14. METHYL LAURATE | 111-82-0 [chemicalbook.com]

- 15. METHYL LAURATE CAS#: 111-82-0 [m.chemicalbook.com]

- 16. Methyl Laurate | 111-82-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 17. uomus.edu.iq [uomus.edu.iq]

- 18. pharmajournal.net [pharmajournal.net]

- 19. scribd.com [scribd.com]

- 20. oecd.org [oecd.org]

- 21. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 22. filab.fr [filab.fr]

- 23. oecd.org [oecd.org]

- 24. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]

The Unique Reactivity of Bis(Trifluoromethyl) Substituted Alkenes: A Technical Guide for Researchers

Abstract

The strategic incorporation of trifluoromethyl (CF₃) groups into organic molecules is a cornerstone of modern medicinal chemistry, agrochemistry, and materials science.[1][2] Alkenes bearing two geminal trifluoromethyl groups, such as hexafluoroisobutylene (HFIB), represent a class of highly versatile building blocks. Their unique electronic properties, stemming from the potent electron-withdrawing nature of the two CF₃ groups, impart a distinct and often counterintuitive reactivity profile compared to their non-fluorinated counterparts. This technical guide provides an in-depth exploration of the reactivity of bis(trifluoromethyl) substituted alkenes, offering field-proven insights into their synthesis, reaction mechanisms, and practical applications for researchers, scientists, and drug development professionals.

The Core Directive: Understanding the Electronic Landscape

The presence of two trifluoromethyl groups on the same olefinic carbon dramatically alters the electron density of the C=C double bond. The strong inductive effect of the six fluorine atoms renders the double bond exceptionally electron-deficient. This electronic perturbation is the primary driver of the reactivity patterns discussed in this guide. Unlike electron-rich alkenes that readily undergo electrophilic addition, bis(trifluoromethyl) substituted alkenes are highly susceptible to nucleophilic attack and participate readily in specific types of radical and cycloaddition reactions.

Synthesis of Bis(Trifluoromethyl) Substituted Alkenes

A common route to 1,1-bis(trifluoromethyl)-substituted alkenes involves the hydrotrifluoromethylation of alkynes. This can be achieved in a one-pot/one-step process from alkynes using a fluoroform-derived [CuCF₃] reagent.[3] Another key precursor is hexafluoroisobutylene (HFIB), which can be synthesized in a multi-step process starting from the reaction of acetic anhydride with hexafluoroacetone.[4]

Reaction Pathways and Mechanistic Insights

Nucleophilic Addition: A Dominant Paradigm

The pronounced electrophilicity of the double bond in bis(trifluoromethyl) substituted alkenes makes them excellent acceptors for a wide range of nucleophiles.

Mechanism of Nucleophilic Addition: The reaction typically proceeds via a two-step mechanism:

-

Nucleophilic Attack: A nucleophile attacks one of the sp²-hybridized carbon atoms of the double bond. The attack occurs at the CH₂ terminus for terminal alkenes like HFIB, leading to the formation of a stabilized carbanion intermediate.

-

Protonation or Elimination: The resulting carbanion can be protonated to yield the saturated addition product. Alternatively, if a suitable leaving group is present, elimination can occur.[5]

Caption: General mechanism of nucleophilic addition.

A notable example is the hexafluoroisobutylation of enolates. While α-CF₃-vinyl reagents often react with nucleophiles via an SN2' mechanism leading to β-fluoride elimination, specific conditions can be employed to achieve the desired addition.[6] The reaction of 2-(bromomethyl)-1,1,1,3,3,3-hexafluoropropane with a ketoester enolate, for instance, proceeds through a tandem allylic shift/hydrofluorination process.[6]

Table 1: Examples of Nucleophilic Addition to Bis(Trifluoromethyl) Alkenes

| Nucleophile | Alkene | Product | Yield (%) | Reference |

| Ketoester enolate | 2-(bromomethyl)-1,1,1,3,3,3-hexafluoropropane | α-hexafluoroisobutylated ketoester | Good to excellent | [6] |

| Diethylamine | 2,2-bis(trifluoromethyl)oxirane | Aminoalcohol | 83 | [7] |

| p-Methylaniline | Trifluoromethyl-substituted alkene | α-conjugate addition product | 85 | [8] |

Cycloaddition Reactions: Building Molecular Complexity

Bis(trifluoromethyl) substituted alkenes are potent dienophiles and dipolarophiles, readily participating in cycloaddition reactions to form a variety of carbocyclic and heterocyclic structures.[4]

[3+2] Cycloadditions: These reactions are particularly useful for the synthesis of five-membered fluorinated heterocycles. For instance, 3,5-bis(fluoroalkyl)pyrazoles and pyrazolines can be synthesized through the [3+2] cycloaddition of difluoromethyl or trifluoromethyl hydrazonoyl bromides with trifluoromethyl-substituted alkenes.[9] The reaction proceeds via the in-situ formation of fluorinated nitrile imine intermediates.[9]

Caption: [3+2] Cycloaddition for heterocycle synthesis.

[2+2] Cycloadditions: Bis(trifluoromethyl)thioketene, a related compound, undergoes [2+2] cycloaddition with alkenes and thioketones to form thietanes and 1,3-dithietanes, respectively.[10] Similarly, 1,1-bis[(trifluoromethyl)sulfonyl]ethene undergoes a regioselective [2+2] cyclization with alkynes to furnish bis[(trifluoromethyl)sulfonyl]cyclobutenes.[11][12]

Radical Additions: A Versatile Functionalization Strategy

The electron-deficient nature of bis(trifluoromethyl) substituted alkenes also makes them excellent radical acceptors.

Mechanism of Radical Addition: The general mechanism involves:

-

Radical Generation: A radical species is generated from a suitable precursor.

-

Radical Addition: The radical adds to the double bond, typically at the less substituted carbon, to form a more stable radical intermediate.

-

Propagation/Termination: The resulting radical can then participate in further reactions, such as hydrogen atom abstraction or reaction with another molecule, to propagate the chain or terminate.

Caption: General mechanism of radical addition.

Computational studies on the atmospheric oxidation of hexafluoroisobutylene (HFIB) by Cl atoms and NO₃ radicals show that the addition reactions are dominant and exothermic.[10][13] The addition of a trifluoromethyl radical to fluoroethylenes has also been studied, with the reaction proceeding to form a new C-CF₃ bond.[14]

Table 2: Examples of Radical Reactions with Bis(Trifluoromethyl) Alkenes

| Radical Source | Alkene | Reaction Type | Product | Reference |

| Cl• | Hexafluoroisobutylene | Addition | Chloro-adduct | [10][13] |

| NO₃• | Hexafluoroisobutylene | Addition | Nitrooxy-adduct | [10][13] |

| •CF₃ | Fluoroethylenes | Addition | Trifluoromethylated alkane | [14] |

| •CH₂F | Electron-deficient alkenes | Hydrofluoromethylation | Fluoromethylated alkane | [6] |

Electrophilic Additions: A Challenging Transformation

Due to the strong deactivation of the double bond by the two trifluoromethyl groups, electrophilic addition reactions are generally not favored and are rarely reported. The high energy barrier for the formation of a carbocation adjacent to the electron-withdrawing CF₃ groups makes this pathway energetically unfavorable under standard electrophilic addition conditions.

Experimental Protocols

Protocol for Nucleophilic Addition: Synthesis of 4-Substituted N-Tetrafluoroethyl-1,2,3-triazoles

This protocol is adapted from the copper(I)-catalyzed [3+2] cycloaddition of 1-azido-1,1,2,2-tetrafluoroethane with terminal alkynes.[15]

Materials:

-

1-Azido-1,1,2,2-tetrafluoroethane

-

Terminal alkyne

-

Copper(I) iodide (CuI)

-

N,N-Diisopropylethylamine (DIPEA)

-

Acetonitrile (MeCN)

Procedure:

-

To a solution of the terminal alkyne (1.0 mmol) in MeCN (5 mL) in a sealed tube, add CuI (0.1 mmol, 10 mol%) and DIPEA (2.0 mmol, 2.0 equiv).

-

Add 1-azido-1,1,2,2-tetrafluoroethane (1.2 mmol, 1.2 equiv) to the mixture.

-

Seal the tube and stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired triazole.

Protocol for Radical Addition: Visible-Light-Driven Trifluoromethylation of Alkenes

This protocol is a general procedure adapted from the visible-light photoredox-catalyzed trifluoromethylation of alkenes using CF₃I.[16]

Materials:

-

Alkene

-

Trifluoroiodomethane (CF₃I)

-

Ru(Phen)₃Cl₂

-

1,8-Diazabicycloundec-7-ene (DBU)

-

Acetonitrile (MeCN)

Procedure:

-

In a Schlenk tube, dissolve the alkene (0.5 mmol), Ru(Phen)₃Cl₂ (0.005 mmol, 1 mol%), and DBU (1.0 mmol, 2.0 equiv) in MeCN (5 mL).

-

Degas the solution by three freeze-pump-thaw cycles.

-

Introduce CF₃I gas into the reaction mixture via a balloon.

-

Irradiate the mixture with a blue LED lamp at room temperature for 12-24 hours.

-

Monitor the reaction by GC-MS.

-

After completion, remove the solvent under reduced pressure.

-

Purify the residue by column chromatography on silica gel to obtain the trifluoromethylated product.

Applications in Drug Discovery and Development

The introduction of the bis(trifluoromethyl) moiety can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.[2][12] The unique reactivity of bis(trifluoromethyl) substituted alkenes provides access to a wide array of complex fluorinated molecules that are of high interest in pharmaceutical research. For example, the synthesis of fluorinated pyrazoles and pyrazolines, which are important pharmacophores, can be readily achieved through cycloaddition reactions.[9]

Conclusion

Bis(trifluoromethyl) substituted alkenes exhibit a rich and diverse reactivity profile, dominated by nucleophilic additions, cycloadditions, and radical reactions. The profound electron-withdrawing effect of the two trifluoromethyl groups is the key determinant of their chemical behavior. This guide has provided a comprehensive overview of the fundamental principles governing their reactions, along with practical insights and experimental protocols. A thorough understanding of the reactivity of these powerful building blocks will undoubtedly continue to fuel innovation in the development of novel pharmaceuticals, agrochemicals, and advanced materials.

References

- Hu, et al. (2025). An efficient method for the synthesis of a variety of 3,5-bis(fluoroalkyl)pyrazoles 88/pyrazolines 89 through [3 + 2] cycloaddition reaction between difluoromethyl or trifluoromethyl hydrazonoyl bromides 86 or 87, and trifluoromethyl-substituted alkenes 88 or 89. Organic & Biomolecular Chemistry.

- Mlostoń, G., et al. (1998). The reaction of thioketones or alkenes with bis(trifluoromethyl)thioketene (13) results in the regioselective formation of 1,3-dithietanes 14 or thietanes. Journal of the Chemical Society, Perkin Transactions 1.

- He, L., Yang, X., & Tsui, G. C. (2017). A formal hydrotrifluoromethylation of alkynes is achieved via hydroboration/trifluoromethylation using the inexpensive fluoroform-derived [CuCF3] reagent. Synthetically useful (E)-alkenyl-CF3 building blocks and 1,1-bis(trifluoromethyl)-substituted alkenes can be prepared under ambient conditions in one pot/one step from alkynes. The Journal of Organic Chemistry, 82(11), 6192-6201.

- Unveiling the Atmospheric Oxidation of Hexafluoroisobutylene, (CF3)2C CH2, with Cl Atom, NO3 Radical, and O3 Molecule. (2025). The Journal of Physical Chemistry A.

-

Hexafluoroisobutylene. (n.d.). In Wikipedia. Retrieved December 30, 2025, from [Link]

- FLUORIN

- Hexafluoroisobutylation of enolates through a tandem elimination/allylic shift/hydrofluorin

- Electronically Mismatched α-Addition of Electron-Deficient Alkenes via Photoinduced Polarity Transduction. (2025). Organic Letters.

- Unveiling the Use of 1,1-Bis(triflyl)ethylene as CF3SO2CH=CH2 Source with the Assistance of (n-Bu)4NF: Synthesis of 3-[(Trifluoromethyl)sulfonyl]cyclobut-1-enes. (n.d.). PubMed Central.

- Determination of Rate Constants for Trifluoromethyl Radical Addition to Various Alkenes via a Practical Method. (2025). Organic & Biomolecular Chemistry.

- Applications of Fluorine in Medicinal Chemistry. (n.d.).

- Iqbal, N., Choi, S., Kim, E., & Cho, E. J. (2012). Trifluoromethylation of Alkenes by Visible Light Photoredox Catalysis. The Journal of Organic Chemistry, 77(24), 11383–11387.

- Cape, J. N., Greig, A. C., Tedder, J. M., & Walton, J. C. (1975). Free radical addition to olefins. Part 14.—Addition to trifluoromethyl radicals to fluoroethylenes. Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases, 71, 592-601.

- Recent advances in the diverse transformations of trifluoromethyl alkenes. (2025). RSC Publishing.

- Bis-trifluoromethyl Effect: Doubled Transitions in the Rotational Spectra of Hexafluoroisobutene, (CF3)(2)C = CH2. (2025).

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic

- Synthesis and Cycloaddition Reactions of 1-Azido-1,1,2,2-tetrafluoroethane. (n.d.). PubMed Central.